4-(4-Acetoxyphenyl)-2-aminothiazole
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Overview
Description
4-(4-Acetoxyphenyl)-2-aminothiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-2-aminothiazole typically involves the reaction of 4-acetoxyphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetoxyphenyl)-2-aminothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
4-(4-Acetoxyphenyl)-2-aminothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Acetoxyphenyl)-2-aminothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: Known for their biological activities and used in various medicinal applications.
4-(4-Acetoxyphenyl)-2-butanone: Another compound with similar structural features but different applications.
Uniqueness
4-(4-Acetoxyphenyl)-2-aminothiazole is unique due to its specific combination of the acetoxyphenyl group and the thiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
4-(4-Acetoxyphenyl)-2-aminothiazole is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.
Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C12H12N2O2S
- CAS Number : [B7725693]
This compound features a thiazole ring substituted with an acetoxyphenyl group, which is believed to enhance its biological activity through increased lipophilicity and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a potential for this compound to inhibit bacterial growth through mechanisms such as enzyme inhibition and membrane disruption .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- In Vitro Studies : Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer) cells. These studies suggest that modifications in the thiazole structure can significantly influence their efficacy against specific cancer types .
- Mechanism of Action : The proposed mechanism involves the interaction of the thiazole moiety with cellular targets, leading to apoptosis in cancer cells. This may occur through the modulation of signaling pathways associated with cell growth and survival .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activities associated with this compound:
The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors within cells. The acetoxy group may facilitate better membrane permeability, allowing for more effective intracellular action. Additionally, the thiazole ring can participate in electron transfer reactions, further influencing its biological effects .
Properties
IUPAC Name |
[4-(2-amino-1,3-thiazol-4-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-8(3-5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXZUTQWKRTPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.